molecular formula C14H10O3 B5609630 2-(2-furyl)-6-methyl-4H-chromen-4-one

2-(2-furyl)-6-methyl-4H-chromen-4-one

Cat. No. B5609630
M. Wt: 226.23 g/mol
InChI Key: ICGGZHDGXCLLBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of coumarin derivatives, including those with a furyl group, often involves strategies such as the Suzuki-Miyaura coupling. This method was utilized in the synthesis of 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, a compound with antileishmanial activity, showcasing the versatility of coumarin synthesis techniques for functionalizing the coumarin core with furyl groups (B. Schmidt et al., 2012). Novel synthetic methods have also been developed for the creation of biologically intriguing structures from coumarins, demonstrating the compound's broad applicability in biomedical research (Zhengquan Zhou et al., 2013).

Molecular Structure Analysis

The determination of crystal structures of coumarin derivatives, including those substituted with furyl groups, provides insights into their molecular configurations and potential interactions. The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, for example, reveals the compound's ability to form linear chains via π-π stacking, indicative of the structural versatility and potential for intermolecular interactions of coumarin derivatives (I. Manolov et al., 2012).

Chemical Reactions and Properties

Coumarin derivatives, including 2-(2-furyl)-6-methyl-4H-chromen-4-one, are subjects of various chemical reactions, demonstrating their reactivity and functional utility. For instance, furyl coumarins have been shown to react with molybdenum(VI) to form complexes, highlighting their potential as analytical reagents for metal detection (R. Dass & J. R. Mehta, 1993).

Physical Properties Analysis

The physical properties of coumarin derivatives can be influenced by their molecular structure and the nature of their substituents. Studies on compounds like 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) have shown sensitivity to solvent polarity, indicating the impact of molecular features on their physical characteristics (D. Elenkova et al., 2014).

Mechanism of Action

While the mechanism of action for “2-(2-furyl)-6-methyl-4H-chromen-4-one” is not available, related compounds like Fluorouracil work by blocking the action of thymidylate synthase and thus stopping the production of DNA .

Safety and Hazards

Furfural is classified as a flammable liquid. It is harmful if swallowed or inhaled, and it may cause respiratory irritation .

Future Directions

There is ongoing research into the development of convenient approaches to unsymmetric (furyl)(hetaryl)methanes . The availability of these compounds continues to be of interest because they are industrially important .

properties

IUPAC Name

2-(furan-2-yl)-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-9-4-5-12-10(7-9)11(15)8-14(17-12)13-3-2-6-16-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGGZHDGXCLLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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